molecular formula C10H10F3NOS B14222274 N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine CAS No. 823181-74-4

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine

Cat. No.: B14222274
CAS No.: 823181-74-4
M. Wt: 249.25 g/mol
InChI Key: REFLOXOLCCGXCL-UHFFFAOYSA-N
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Description

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine is a compound characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a hydroxylamine moiety

Preparation Methods

The synthesis of N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine typically involves the reaction of a trifluoromethylated phenyl compound with a methylsulfanyl group under specific conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a nucleophilic substitution reaction with a methylsulfanyl group . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction.

Chemical Reactions Analysis

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine can undergo various types of chemical reactions, including:

Scientific Research Applications

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfanyl group can participate in redox reactions, while the hydroxylamine moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

823181-74-4

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

N-[2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C10H10F3NOS/c1-16-6-9(14-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6H2,1H3

InChI Key

REFLOXOLCCGXCL-UHFFFAOYSA-N

Canonical SMILES

CSCC(=NO)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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